molecular formula C12H16ClNO B13512336 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine

Katalognummer: B13512336
Molekulargewicht: 225.71 g/mol
InChI-Schlüssel: RJIAANLBZLGCKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . This compound is characterized by a cyclopentane ring substituted with a 5-chloro-2-methoxyphenyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and cyclopentanone.

    Reaction Conditions: The key synthetic route involves the formation of an imine intermediate, followed by reduction to yield the desired amine.

    Industrial Production: On an industrial scale, the production may involve continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine can be compared with similar compounds such as:

    1-(5-Chloro-2-methoxyphenyl)cyclohexan-1-amine: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.

    1-(5-Chloro-2-methoxyphenyl)cyclobutan-1-amine: The presence of a cyclobutane ring can lead to variations in reactivity and stability.

    1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-amine:

Eigenschaften

Molekularformel

C12H16ClNO

Molekulargewicht

225.71 g/mol

IUPAC-Name

1-(5-chloro-2-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H16ClNO/c1-15-11-5-4-9(13)8-10(11)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3

InChI-Schlüssel

RJIAANLBZLGCKO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C2(CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.